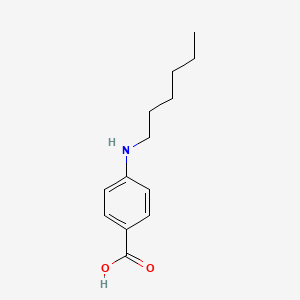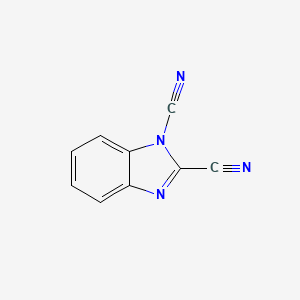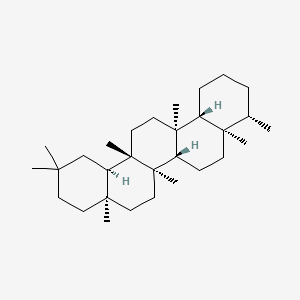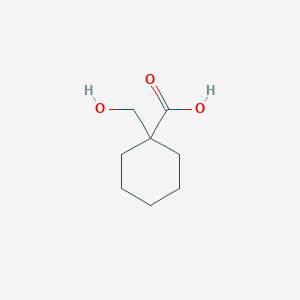
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
Mécanisme D'action
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid works by absorbing energy from the laser, which causes it to ionize and release protons. The released protons then ionize the analyte, allowing it to be detected by the mass spectrometer. This compound has a high proton affinity and can form stable complexes with analytes, making it an ideal matrix for mass spectrometry.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is considered to be non-toxic and is generally safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid as a matrix for mass spectrometry is its ability to enhance the sensitivity of detection. It is also readily available and relatively inexpensive. However, this compound can be difficult to dissolve in some solvents, which can lead to issues with sample preparation. Additionally, it can interfere with the detection of some analytes, making it unsuitable for certain experiments.
Orientations Futures
There are several future directions for the use of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid in scientific research. One potential application is in the development of new drug therapies. This compound has been shown to enhance the detection of small molecules, making it a valuable tool in drug discovery. Additionally, this compound could be used in the development of new imaging techniques for the detection of cancer and other diseases. Finally, further research is needed to optimize the use of this compound as a matrix for mass spectrometry, particularly in the detection of complex biological samples.
In conclusion, this compound is a valuable tool in scientific research, particularly in the field of protein crystallography and mass spectrometry. Its unique properties make it an ideal matrix for the detection of small molecules and the development of new drug therapies. Further research is needed to optimize its use in these applications and to explore new directions for its use in scientific research.
Applications De Recherche Scientifique
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid has been widely used in the field of protein crystallography. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This compound has also been used as a matrix for the detection of small molecules in tissue samples. It has been shown to enhance the sensitivity of MALDI imaging, making it a valuable tool in drug discovery and development.
Safety and Hazards
Propriétés
IUPAC Name |
1-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-8(7(10)11)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROWDOFTCDMQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[8-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3271912.png)
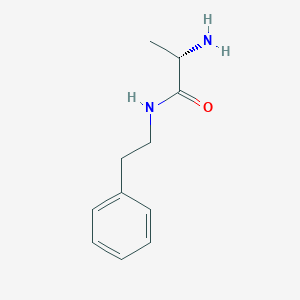
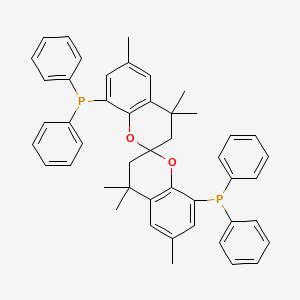

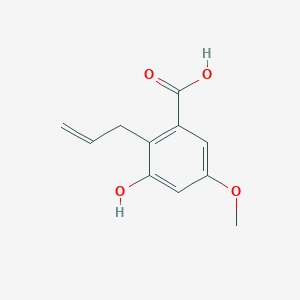
![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)
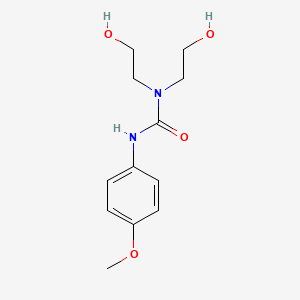
![2-[(Diethylamino)methyl]cyclohexan-1-amine](/img/structure/B3271947.png)
